3-Hydroxy-6-methoxyflavone
Overview
Description
3-Hydroxy-6-methoxyflavone is a flavonoid compound with the molecular formula C16H12O4This compound is part of the larger family of flavonoids, which are known for their antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
3-Hydroxy-6-methoxyflavone primarily targets various cellular proteins and enzymes involved in oxidative stress and inflammation. These targets include key signaling molecules such as kinases and transcription factors that play crucial roles in cellular homeostasis and response to stress .
Mode of Action
The compound interacts with its targets by binding to specific sites on these proteins, leading to modulation of their activity. For instance, it can inhibit the activity of certain kinases, thereby reducing the phosphorylation of downstream targets. This interaction results in decreased activation of pro-inflammatory pathways and reduced oxidative stress .
Biochemical Pathways
This compound affects several biochemical pathways, including the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting these pathways, the compound reduces the expression of pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2) and iNOS (inducible Nitric Oxide Synthase), leading to anti-inflammatory and antioxidant effects .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the gastrointestinal tract and distributed throughout the body, where it undergoes metabolic transformation primarily in the liver. Its metabolites are then excreted via the kidneys. The bioavailability of the compound is influenced by factors such as its solubility and the presence of metabolic enzymes .
Result of Action
At the molecular level, this compound’s action results in the downregulation of pro-inflammatory mediators and a reduction in oxidative stress markers. At the cellular level, this leads to decreased inflammation, protection against oxidative damage, and improved cellular function. These effects contribute to the compound’s potential therapeutic benefits in conditions characterized by chronic inflammation and oxidative stress .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of this compound. For example, the compound may be more stable and effective in slightly acidic environments, which can enhance its absorption and activity. Additionally, the presence of other antioxidants or anti-inflammatory agents can synergistically enhance its effects.
: ChemSpider : De Gruyter : Springer : Springer : ChemSpider : Springer
Biochemical Analysis
Biochemical Properties
It is known that flavonoids, the group of compounds to which 3-Hydroxy-6-methoxyflavone belongs, interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Flavonoids have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that flavonoids can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms through which this compound exerts its effects are still being investigated.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not yet fully known. It has been suggested that flavonoids may have threshold effects and could potentially have toxic or adverse effects at high doses
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not yet fully known
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-6-methoxyflavone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde. The reaction proceeds through a series of steps including condensation, cyclization, and demethylation. Common reagents used in these reactions include strong acids or bases, and the reaction conditions often require elevated temperatures and prolonged reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-6-methoxyflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavones or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
3-Hydroxy-6-methoxyflavone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: The compound is studied for its antioxidant properties and its ability to modulate various biological pathways.
Medicine: Research has shown potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
3-Hydroxy-6-methoxyflavone can be compared with other similar flavonoid compounds, such as:
3-Hydroxyflavone: Lacks the methoxy group at the 6-position, which may affect its biological activity and solubility.
6-Methoxyflavone: Lacks the hydroxyl group at the 3-position, which can influence its antioxidant properties.
Quercetin: A well-known flavonoid with multiple hydroxyl groups, providing strong antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
3-hydroxy-6-methoxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGURJSOPVFCIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350947 | |
Record name | 6-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93176-00-2 | |
Record name | 6-Methoxyflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Hydroxy-6-methoxyflavone revealed by X-ray crystallography?
A1: X-ray crystallography of this compound reveals several important structural features []:
Q2: Does this compound exhibit synergistic antimicrobial activity when combined with common antibiotics?
A2: Research indicates that this compound might possess synergistic antimicrobial properties when combined with certain antibiotics []. While the study primarily focused on screening for potential synergistic effects, further investigation is needed to confirm and elucidate the specific mechanisms underlying this observation.
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